1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide is a versatile chemical compound with a unique structure that holds immense potential for scientific research. This compound is utilized in various fields such as drug development, material science, and organic synthesis. Its distinctive molecular configuration makes it a valuable asset in advancing scientific discoveries.
Scientific Research Applications
1-Phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used in organic synthesis to create complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Industry: It is used in material science for developing new materials with specific properties.
Mechanism of Action
Target of Action
The primary target of 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its activation . This results in a decrease in the production of proinflammatory factors, including IL-1β .
Biochemical Pathways
The NLRP3 inflammasome activation is controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2) . The priming step is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β . By inhibiting the NLRP3 inflammasome, the compound disrupts this pathway, reducing the production of IL-1β and other proinflammatory factors .
Result of Action
The inhibition of the NLRP3 inflammasome by the compound leads to a decrease in the production of proinflammatory factors . This can result in a reduction in inflammation and potentially alleviate symptoms of neurodegenerative diseases .
Preparation Methods
The synthesis of 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide involves several steps, typically starting with the preparation of cyclopentane-1-carboxylic acid. This acid is then reacted with phenylpropylamine under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide. While both compounds share structural similarities, their unique functional groups and configurations result in different properties and applications. The uniqueness of this compound lies in its specific molecular structure, which provides distinct advantages in certain research and industrial contexts .
Conclusion
This compound is a compound with significant potential across various scientific fields. Its unique structure and versatile reactivity make it a valuable tool for researchers and industry professionals alike. As scientific research continues to advance, the applications and understanding of this compound are likely to expand, further highlighting its importance.
Properties
IUPAC Name |
1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c23-20(22-17-9-12-18-10-3-1-4-11-18)21(15-7-8-16-21)19-13-5-2-6-14-19/h1-6,10-11,13-14H,7-9,12,15-17H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEILLJOQSXWDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.